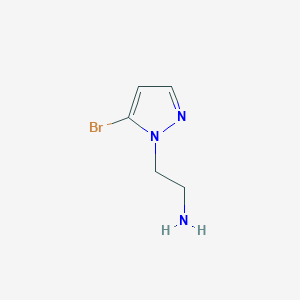

2-(5-Bromo-1H-pyrazol-1-YL)ethan-1-amine

Description

2-(5-Bromo-1H-pyrazol-1-YL)ethan-1-amine is a brominated pyrazole derivative with an ethanamine side chain. Pyrazoles are heterocyclic aromatic compounds featuring two adjacent nitrogen atoms, and their derivatives are widely studied for pharmaceutical and agrochemical applications due to their bioactivity and structural versatility . The ethanamine moiety may contribute to solubility and interaction with biological targets, such as neurotransmitter receptors .

Properties

CAS No. |

1547905-03-2 |

|---|---|

Molecular Formula |

C5H8BrN3 |

Molecular Weight |

190.04 g/mol |

IUPAC Name |

2-(5-bromopyrazol-1-yl)ethanamine |

InChI |

InChI=1S/C5H8BrN3/c6-5-1-3-8-9(5)4-2-7/h1,3H,2,4,7H2 |

InChI Key |

JMZMMNDAOJVNFO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N(N=C1)CCN)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-(5-Bromo-1H-pyrazol-1-yl)ethan-1-amine

General Synthetic Strategy

The synthesis of this compound generally involves three key steps:

- Step 1: Synthesis of the pyrazole core, often starting from hydrazine derivatives and α,β-unsaturated carbonyl compounds or alkynes.

- Step 2: Selective bromination at the 5-position of the pyrazole ring.

- Step 3: Introduction of the ethanamine side chain at the N-1 position of the pyrazole ring, typically via nucleophilic substitution or alkylation reactions.

Detailed Synthetic Routes

Bromination of Pyrazole Derivatives

Bromination is typically achieved using brominating agents such as molecular bromine (Br2), N-bromosuccinimide (NBS), or tribromooxyphosphorus under controlled conditions to selectively brominate the 5-position of pyrazole rings. For example, bromination of 1H-pyrazole derivatives in the presence of tribromooxyphosphorus has been documented to yield 5-bromo-pyrazole carboxylic acid esters with high regioselectivity.

Introduction of the Ethanamine Side Chain

The ethanamine moiety can be introduced via nucleophilic substitution reactions where a suitable leaving group on a 2-haloethan-1-amine derivative is displaced by the pyrazole nitrogen. Alternatively, alkylation of the pyrazole nitrogen with 2-bromoethan-1-amine or its protected derivatives under basic conditions is employed. Potassium carbonate or sodium hydride in polar aprotic solvents such as N,N-dimethylformamide (DMF) are common bases and solvents used to facilitate this reaction.

Representative Synthesis Example

Note: While this example involves a methyl substitution at N-1, the methodology is adaptable for the introduction of ethanamine substituents by replacing methyl groups with 2-(bromoethyl)amine derivatives or related nucleophiles.

Reaction Conditions and Optimization

Solvent and Temperature Effects

- Polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) enhance nucleophilicity of the pyrazole nitrogen and improve alkylation efficiency.

- Reaction temperatures are typically maintained between room temperature and 100 °C to balance reaction rate and minimize side reactions.

Catalysts and Bases

- Bases such as potassium carbonate (K2CO3), sodium hydride (NaH), or triethylamine (TEA) are used to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on alkyl halides.

- Anhydrous conditions and inert atmosphere (nitrogen or argon) are preferred to prevent oxidation or hydrolysis of sensitive intermediates.

Analytical Characterization

Spectroscopic Methods

| Technique | Purpose | Typical Observations for this compound |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation | Aromatic pyrazole protons at δ 7.5–8.5 ppm; ethanamine CH2 and NH2 signals at δ 2.8–3.5 ppm |

| Infrared Spectroscopy (IR) | Functional group identification | NH2 stretch at ~3468 and 3366 cm⁻¹; C–Br stretch and pyrazole ring vibrations |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z 216.03 ([M+H]+ for C5H8BrN3) |

| X-ray Crystallography | Definitive structural elucidation | Bromine atom position and hydrogen bonding network determination; R factor < 0.05 indicates high-quality crystal data |

Research Findings and Applications

Synthetic Utility

- The compound serves as a versatile intermediate for further functionalization, including Suzuki-Miyaura coupling to form biaryl systems.

- Its bromine substituent is a useful handle for cross-coupling reactions enabling the synthesis of complex molecules.

Biological Activity

- Pyrazole derivatives with bromine substitutions and ethanamine side chains have shown promising antibacterial and anticancer activities in various studies.

- The compound’s structural similarity to biologically active amines facilitates receptor binding studies, including serotonin receptor agonists and enzyme inhibitors.

Material Science

- Incorporated into polymers and specialty chemicals, this compound enhances material properties such as thermal stability and reactivity.

Summary Table of Preparation Methods

| Preparation Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Pyrazole formation | Hydrazine derivatives + alkynes or α,β-unsaturated carbonyls | Reflux, ethanol or DMF | 70–90 | Base-catalyzed cyclization |

| Bromination | Br2, NBS, or tribromooxyphosphorus | Room temp to 50 °C, inert atmosphere | 60–85 | Selective 5-position bromination |

| Alkylation with ethanamine | 2-bromoethan-1-amine or protected derivatives + K2CO3 | 60–100 °C, DMF or DMSO | 50–80 | N-1 substitution |

| Purification | Column chromatography or recrystallization | Ambient | — | Essential for purity |

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-1H-pyrazol-1-YL)ethan-1-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents like sodium azide (NaN3) or thiourea can be used for substitution reactions.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 2-(5-azido-1H-pyrazol-1-YL)ethan-1-amine, while oxidation with hydrogen peroxide could yield 2-(5-bromo-1H-pyrazol-1-yl)ethan-1-ol.

Scientific Research Applications

2-(5-Bromo-1H-pyrazol-1-YL)ethan-1-amine has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound can be used in studies to investigate its effects on biological systems, including its potential as an enzyme inhibitor or receptor ligand.

Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-1H-pyrazol-1-YL)ethan-1-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and ethylamine group can interact with the target site through various non-covalent interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Below is a comparative table of key structural analogues, highlighting molecular differences and applications:

Physicochemical Properties

- Solubility: The ethanamine group in the target compound likely improves aqueous solubility compared to non-polar analogues like 4-bromo-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine (), which contains a thiophene moiety.

- Crystallinity : SHELX refinement data () suggest brominated pyrazoles form stable crystalline structures, aiding in X-ray diffraction studies for drug design.

Biological Activity

2-(5-Bromo-1H-pyrazol-1-YL)ethan-1-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is . The presence of the bromine atom on the pyrazole ring contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The bromine atom and the ethanamine group facilitate hydrogen bonding and other interactions that can modulate the activity of these target molecules. The exact pathways involved depend on the specific biological context in which the compound is applied .

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, pyrazole derivatives have been shown to inhibit phosphatidylinositol-3-kinase (PI3K), a crucial enzyme in cancer cell metabolism and growth. Inhibiting PI3K can lead to reduced tumor growth and improved outcomes in cancer treatment .

Anti-inflammatory Properties

Studies suggest that pyrazole derivatives can also exhibit anti-inflammatory effects. Compounds within this class have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. For example, certain pyrazole derivatives have shown comparable anti-inflammatory activity to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

This compound and its analogs have demonstrated antimicrobial properties against various bacterial strains. In vitro studies have reported effective inhibition against pathogens such as E. coli and Staphylococcus aureus, suggesting potential applications in treating infections .

Case Study 1: Antitumor Efficacy

A study investigated a series of pyrazole derivatives, including this compound, for their efficacy against human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability, with IC50 values comparable to existing chemotherapeutic agents .

Case Study 2: Anti-inflammatory Effects

In another study, the anti-inflammatory potential of various pyrazole derivatives was assessed using carrageenan-induced edema models in mice. The results showed that certain compounds exhibited significant reductions in inflammation, similar to indomethacin, a standard anti-inflammatory drug .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | IC50 (µM) | Activity Type |

|---|---|---|---|

| This compound | C5H8BrN3 | TBD | Antitumor, Anti-inflammatory |

| Phenylbutazone | C19H20N2O2 | TBD | Anti-inflammatory |

| Erlotinib | C18H21N7O3 | 0.07 | Antitumor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.